molecular formula C10H12N2O3S B14904982 N-ethyl-4-(methylsulfanyl)-3-nitrobenzamide

N-ethyl-4-(methylsulfanyl)-3-nitrobenzamide

Cat. No.: B14904982
M. Wt: 240.28 g/mol
InChI Key: PHVYERBPQANHIL-UHFFFAOYSA-N
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Description

n-Ethyl-4-(methylthio)-3-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of an ethyl group, a methylthio group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-4-(methylthio)-3-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of ethylbenzene to introduce the nitro group. This is followed by the introduction of the methylthio group through a substitution reaction. Finally, the benzamide moiety is formed through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of n-Ethyl-4-(methylthio)-3-nitrobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-4-(methylthio)-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Ethyl-4-(methylthio)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Ethyl-4-(methylthio)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methylthio group may enhance the compound’s lipophilicity, facilitating its penetration into cells. The ethyl group may influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • n-Propyl-4-(methylthio)-3-nitrobenzamide
  • n-Ethyl-4-(ethylthio)-3-nitrobenzamide
  • n-Ethyl-4-(methylthio)-2-nitrobenzamide

Uniqueness

n-Ethyl-4-(methylthio)-3-nitrobenzamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

N-ethyl-4-methylsulfanyl-3-nitrobenzamide

InChI

InChI=1S/C10H12N2O3S/c1-3-11-10(13)7-4-5-9(16-2)8(6-7)12(14)15/h4-6H,3H2,1-2H3,(H,11,13)

InChI Key

PHVYERBPQANHIL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)SC)[N+](=O)[O-]

Origin of Product

United States

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